![molecular formula C28H18BrClO2 B2901106 2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone CAS No. 337921-37-6](/img/structure/B2901106.png)
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone (hereafter referred to as “Compound A”) is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Compound A has been studied for its potential applications in scientific research. It has been used in the synthesis of various biologically active molecules, including drugs, antibiotics, and other compounds. It has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. Additionally, Compound A has been studied for its potential use in the synthesis of materials for use in fuel cells and other energy storage devices.
Mecanismo De Acción
Compound A has been studied for its potential mechanism of action. It has been suggested that the compound may be able to interact with various cellular components, such as proteins and enzymes, to modulate their activity. Additionally, the compound has been suggested to be able to interact with cell membranes to modulate their permeability.
Biochemical and Physiological Effects
Compound A has been studied for its potential biochemical and physiological effects. It has been suggested that the compound may be able to modulate the activity of certain enzymes, leading to changes in biochemical pathways. Additionally, the compound has been suggested to be able to interact with cell membranes to modulate their permeability, leading to changes in the transport of ions and molecules across the membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound A has several advantages and limitations for lab experiments. One advantage of using Compound A is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, one limitation of using Compound A is that it is relatively expensive and may not be cost-effective for some experiments.
Direcciones Futuras
Compound A has potential for further research and development. One potential future direction is to explore the compound’s potential for use in the synthesis of new and improved drugs and antibiotics. Additionally, the compound could be studied for its potential use in the synthesis of polymers and materials for use in fuel cells and other energy storage devices. Finally, further research into the compound’s mechanism of action and biochemical and physiological effects could lead to the development of new and improved treatments for various diseases.
Métodos De Síntesis
Compound A can be synthesized using a two-step process. The first step involves the reaction of 4-chlorophenol with 3-bromobenzaldehyde in the presence of a base such as sodium hydroxide to form 2-[(3-bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone. The second step involves the reaction of the intermediate with a Grignard reagent such as ethylmagnesium bromide to form the desired product.
Propiedades
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-7-(4-chlorophenoxy)-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18BrClO2/c29-20-9-4-6-18(16-20)17-24-26(19-7-2-1-3-8-19)23-10-5-11-25(27(23)28(24)31)32-22-14-12-21(30)13-15-22/h1-17,26H/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMNEGHZTXSVJI-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)C2=CC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)/C2=C\C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

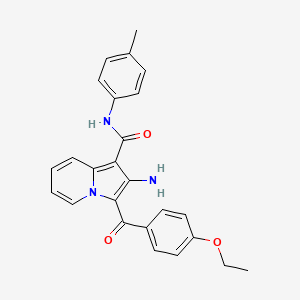
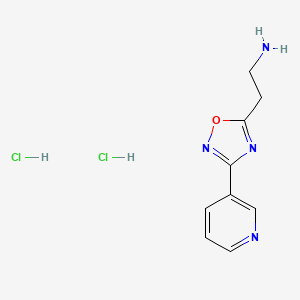

![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/no-structure.png)
![8-fluoro-5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2901032.png)
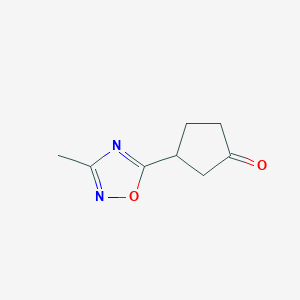

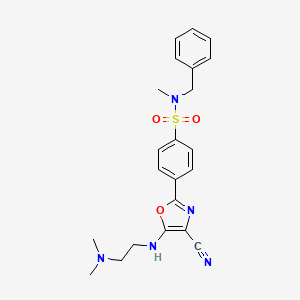
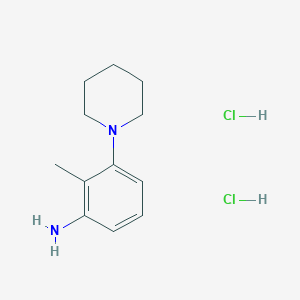

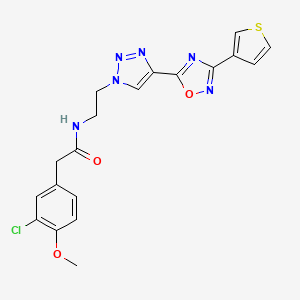
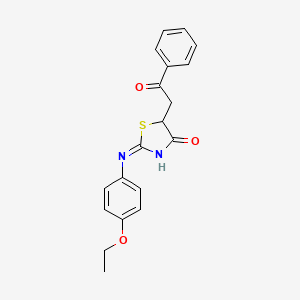
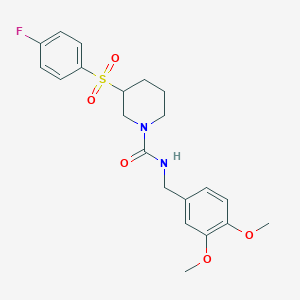
![2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2901046.png)